(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 6th position and a methyl group at the 4th position. The phenyl group is attached to the methanone moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-4-methylpyridine.
Friedel-Crafts Acylation: The brominated pyridine is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a methanol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The bromine and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(6-Fluoro-4-methylpyridin-3-yl)(phenyl)methanone: Contains a fluorine atom instead of bromine.
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone: Iodine atom replaces the bromine atom.
Uniqueness
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C13H10BrNO |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
MDPPXMKBDRATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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